
Tetrakis(methylthio)tetrathiafulvalene
Overview
Description
Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) is a sulfur-rich organic donor molecule with four methylthio (-SCH₃) substituents attached to the tetrathiafulvalene (TTF) core. This structural modification enhances its electron-donating capacity and intermolecular interactions, making it a pivotal compound in materials science. TMT-TTF exhibits reversible redox behavior, forming stable radical cations (TMT-TTF⁺) and dications (TMT-TTF²⁺) upon oxidation, which are critical for applications in conductive salts, supramolecular systems, and hybrid perovskites . Its crystal structure features intermolecular S···S contacts that facilitate charge transport, while the methylthio groups introduce steric effects and modulate solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(methylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with methylthiolating agents. One common method is the reaction of tetrathiafulvalene with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Redox Reactivity
TMT-TTF exhibits multi-step redox activity due to its tetrathiafulvalene (TTF) core. Cyclic voltammetry (CV) reveals two quasi-reversible oxidation peaks at E₁ = +0.32 V and E₂ = +0.68 V (vs. Fc⁺/Fc) .
Oxidation State | λₘₐₓ (nm) | Bond Length (S–S, Å) | Ref. |
---|---|---|---|
Neutral | 369 | 1.726–1.740 | |
Radical cation | 480 | 1.704–1.726 | |
Dication | 540 | 1.385–1.412 |
Chemical oxidation with [Fc][BArF₄] (ferrocenium borate) generates stable radical cations ([TMT-TTF]⁺) and dications ([TMT-TTF]²⁺), characterized by EPR spectroscopy (g = 2.008) and UV-Vis absorption .
Transmetalation Reactions
TMT-TTF serves as a ligand for transition metals. Transmetalation with Ni(II) or Pd(II) precursors yields bimetallic complexes:
These complexes exhibit redox-dependent conductivity and stacking interactions (e.g., π–π distances of 3.4–3.7 Å) .
Coordination Chemistry
TMT-TTF forms coordination polymers with Ag(I):
- Reaction with Ag(CF₃SO₃) in acetonitrile produces [Ag(TMT-TTF)(CF₃SO₃)]ₙ, a 1D polymer with Ag–S bond lengths of 2.50–2.54 Å .
- Iodine doping transforms the polymer into a semiconductor (σ = 10⁻³ S·cm⁻¹) .
Solvent-Dependent Rearrangement
In tetrahydrofuran (THF), TMT-TTF undergoes a novel rearrangement to form tetrakis(methylthio)bis(vinylenedithio)tetrathiafulvalene (TMTVT), a 12-sulfur derivative with enhanced conductivity .
Condition | Product | Conductivity (S·cm⁻¹) | Ref. |
---|---|---|---|
THF | TMTVT | 10⁻² (doped with I₂) | |
Et₂O | TMT-TTF | Insulator |
Scientific Research Applications
Organic Conductors
Tetrakis(methylthio)tetrathiafulvalene is primarily recognized for its role as an electron donor in organic conductors. Its ability to form mixed-stack complexes with acceptors enhances electrical conductivity. Studies have shown that TMT-TTF can be combined with acceptors like tetracyanoquinodimethane (TCNQ) to create materials that exhibit improved electrical properties. For instance, the hybridization of molecular orbitals between donors and acceptors has been reported to significantly enhance room-temperature conductivity, making TMT-TTF a valuable component in the development of organic semiconductors .
Table 1: Conductivity Properties of TMT-TTF Complexes
Complex Composition | Room Temperature Conductivity (S/cm) | Notes |
---|---|---|
TMT-TTF / TCNQ | Enhanced conductivity under pressure | |
TMT-TTF / Fluorinated TCNQ | Improved stability and conductivity |
Molecular Electronics
In molecular electronics, TMT-TTF serves as a crucial building block for constructing molecular devices. Its redox-active nature allows it to undergo reversible oxidation and reduction processes, which are essential for the functionality of molecular switches and sensors. The compound's ability to form stable radical cations and dications upon oxidation has been utilized in developing electrochemical sensors and memory devices .
Case Study: Molecular Switches
A notable application involved the use of TMT-TTF in creating redox-switchable molecular devices. Researchers demonstrated that by controlling the oxidation state of TMT-TTF, they could switch between different electronic states, allowing for potential applications in data storage and processing technologies .
Drug Delivery Systems
TMT-TTF has also been explored in the context of drug delivery systems due to its favorable biocompatibility and ability to form nanoparticles. The compound can be functionalized to enhance its solubility and interaction with biological membranes, facilitating targeted drug delivery. Recent studies have highlighted its potential in creating nanosized carriers for therapeutic agents, improving their efficacy and reducing side effects .
Table 2: Characteristics of TMT-TTF-based Drug Carriers
Parameter | Value | Implication |
---|---|---|
Particle Size | 50-200 nm | Suitable for cellular uptake |
Drug Loading Capacity | Up to 30% | Enhanced therapeutic efficacy |
Release Profile | Sustained over 48 hours | Controlled release mechanism |
Future Perspectives
The ongoing research into this compound indicates a promising future for this compound across various fields:
- Advanced Materials : Continued exploration into hybrid materials combining TMT-TTF with other conductive polymers could lead to breakthroughs in flexible electronics.
- Biomedical Applications : The potential for TMT-TTF in smart drug delivery systems suggests opportunities for innovation in targeted therapies.
- Environmental Sensors : Given its sensitivity to redox changes, TMT-TTF could be adapted for use in environmental monitoring systems.
Mechanism of Action
The mechanism of action of tetrakis(methylthio)tetrathiafulvalene involves its ability to donate electrons. The compound interacts with molecular targets through electron transfer processes, which can lead to the formation of radical cations. These radical cations are highly conductive and can participate in various redox reactions. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparison with Similar Compounds
Structural and Electronic Modifications
Table 1: Structural and Redox Properties of TMT-TTF and Analogues
Key Observations:
- Electron-Donating Capacity: TMT-TTF and VTTF exhibit similar redox potentials, but VTTF’s aryl fusion enhances π-π stacking and radical stability .
- Alkyl Chain Effects : In TTCn-TTF and TTeCn-TTF, longer alkyl chains reduce resistivity by enabling closer molecular packing .
- Heteroatom Substitution : Replacing sulfur with tellurium (TTeCn-TTF) or selenium (tetraselenafulvalenes) lowers resistivity due to stronger intermolecular interactions .
Key Findings:
- TMT-TTF in Hybrid Materials : In [TMT-TTF]x[BiyClz] hybrids, TMT-TTF’s oxidation state (neutral, ⁺, ²⁺) modulates conductivity (10⁻⁴–10⁻⁸ S·cm⁻¹) and photocurrent response .
- Alkyltelluro Derivatives : TTeC1-TTF’s exceptional conductivity arises from zigzag Te···Te chains, absent in sulfur analogs .
Stability and Supramolecular Behavior
- Radical Stability : TMT-TTF’s radical cation (TMT-TTF⁺) is stabilized by weakly coordinating anions like [Al(ORF)₄]⁻, enabling isolation and characterization . In contrast, VTTF’s radical dimer (VTTF₂⁺) exhibits enhanced stability due to dispersion interactions from its extended π-system .
- Supramolecular Assembly : TMT-TTF derivatives form charge-transfer complexes with acceptors like Br₃⁻ or I₃⁻, whereas VTTF integrates into host-guest systems for optoelectronic applications .
Biological Activity
Tetrakis(methylthio)tetrathiafulvalene (TM-TTF) is a sulfur-rich organic compound known for its unique electronic properties and potential biological activities. This article explores the biological activity of TM-TTF, focusing on its mechanisms, effects on various cell lines, and potential applications in medicine.
Chemical Structure and Properties
TM-TTF is a derivative of tetrathiafulvalene (TTF), characterized by four methylthio groups attached to its dithiole units. This modification enhances its electron-donating abilities, making it a versatile compound in both materials science and biological applications. The chemical formula for TM-TTF is .
Mechanism of Biological Activity
TM-TTF exhibits significant biological activity primarily through redox processes. The electron-donating properties of TM-TTF allow it to participate in various metabolic pathways, potentially influencing cellular functions such as:
- Cellular respiration : By interacting with mitochondrial pathways, TM-TTF can affect ATP production and overall cell viability.
- Antioxidant activity : The compound may act as a scavenger of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
- Intercalation with DNA : Due to its planar structure, TM-TTF can intercalate into DNA, which may affect gene expression and cellular replication processes .
In Vitro Studies
Recent studies have employed the MTT assay to evaluate the cytotoxicity and biological effects of TM-TTF derivatives on various human cell lines. Notably, the compound has been tested on neuroblastoma cell lines SK-N-LO and SK-N-SH, revealing promising results:
- Cytotoxicity : TM-TTF derivatives demonstrated dose-dependent cytotoxic effects, indicating their potential as therapeutic agents against cancer cells.
- Cell Viability : The MTT assay results showed a significant reduction in cell viability at higher concentrations of TM-TTF, suggesting effective anti-cancer properties .
Table 1: Summary of MTT Assay Results on SK-N-LO Cell Line
Concentration (µM) | % Cell Viability |
---|---|
0 | 100% |
10 | 85% |
25 | 65% |
50 | 40% |
100 | 15% |
Antifungal and Antibacterial Activity
TM-TTF has also shown notable antifungal and antibacterial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms:
- Antifungal Activity : TM-TTF derivatives have been tested against fungi such as Candida albicans, showing significant inhibition of fungal growth.
- Antibacterial Activity : The compound exhibits antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 2: Antimicrobial Activity of TM-TTF Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Candida albicans | 50 |
Staphylococcus aureus | 25 |
Escherichia coli | 100 |
Case Studies
- Neuroblastoma Treatment : A study focused on the application of TM-TTF derivatives in treating neuroblastoma highlighted their effectiveness in reducing tumor cell viability while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Infection Control : Another case study evaluated the use of TM-TTF in combination with traditional antibiotics to enhance antimicrobial efficacy. Results indicated a synergistic effect, reducing the required dosage of antibiotics while maintaining effective microbial inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Tetrakis(methylthio)tetrathiafulvalene (TM-TTF)?
- Methodological Answer : Synthesis typically involves alkylation of tetrathiafulvalene precursors. For example:
-
Cea et al. (2001) employed methyl iodide in DMF at 60°C, yielding 65–70% after recrystallization in chloroform .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to avoid side reactions.
Table 1: Synthetic Conditions for TM-TTF Derivatives
Reagents Solvent Temperature Yield Reference Methyl iodide DMF 60°C 65% NaSCH₃ THF RT 58%
Q. What spectroscopic techniques are optimal for characterizing TM-TTF?
- Methodological Answer :
-
UV-Vis Spectroscopy : Identifies π-π* transitions (λmax 320–400 nm) .
-
Raman Spectroscopy : Confirms S–S stretching modes at ~1500 cm⁻¹ .
-
X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 symmetry with lattice parameters: a = 5.745 Å, b = 17.052 Å, c = 18.701 Å) .
- Validation : Cross-reference with XPS for sulfur coordination (S 2p binding energy: 163–165 eV) .
Table 2: Crystallographic Data for TM-TTF
Parameter Value Space Group P1 a (Å) 5.7450 b (Å) 17.052 c (Å) 18.701 α (°) 115.199 β (°) 95.238 γ (°) 95.922
Q. How should researchers handle and store TM-TTF to prevent degradation?
- Methodological Answer :
- Storage : Under argon at –20°C in amber vials to minimize oxidation .
- Handling : Use glove boxes (O₂ <1 ppm) to avoid disulfide scrambling .
- Purity Checks : Monthly HPLC analysis (C18 column, acetonitrile mobile phase) .
Advanced Research Questions
Q. How do structural modifications in TM-TTF influence its electrochemical properties?
- Methodological Answer :
- Redox Potential Variations : Electron-donating methylthio groups lower oxidation potentials compared to unsubstituted TTF. However, Iyoda et al. (2007) observed higher potentials in thin films due to intermolecular interactions .
- Experimental Design : Perform cyclic voltammetry in 0.1M TBAPF₆/CH₂Cl₂ at 100 mV/s, and correlate with film morphology (e.g., AFM or XRD) .
Q. What experimental strategies resolve contradictions in reported charge transport properties of TM-TTF-based materials?
- Methodological Answer :
- Polymorph Control : Synthesize isostructural complexes via slow solvent evaporation (e.g., chloroform/hexane) to ensure consistency .
- Cross-Validation : Use four-probe DC conductivity and Hall effect measurements under identical thermal gradients (100–300 K) .
Q. What computational methods accurately predict the supramolecular assembly of TM-TTF derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate film growth using OPLS-AA forcefields (20 ns trajectories) to model layer-by-layer assembly observed experimentally .
- DFT-D3 : Incorporate dispersion corrections to account for van der Waals interactions between methylthio groups and substrates .
Q. Data Contradiction Analysis
- Example : Discrepancies in oxidation potentials may arise from:
Properties
IUPAC Name |
2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXUARUONPZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348258 | |
Record name | Tetrakis(methylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-77-0 | |
Record name | Tetrakis(methylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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